molecular formula C10H12O3 B1581816 Methyl (2-methoxyphenyl)acetate CAS No. 27798-60-3

Methyl (2-methoxyphenyl)acetate

Cat. No.: B1581816
CAS No.: 27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
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Description

Methyl (2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRSYFOIRGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182119
Record name Methyl (2-methoxyphenyl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-60-3
Record name Methyl 2-methoxybenzeneacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=27798-60-3
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Record name Methyl (2-methoxyphenyl)acetate
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Record name 27798-60-3
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxyphenylacetic acid (25 g, 0.16 mol) in DMF (300 mL) was added K2CO3 (56.7 g, 0.41 mol), followed by methyl iodide (46.7 g, 0.32 mol). The reaction mixture was stirred for about 3 days, filtered and the filtrate was stripped. The residue was taken up in ethyl acetate, washed with water, saturated Na2CO3, then brine, and then the organic layer was dried over MgSO4, filtered and stripped to afford 26.4 g (92%) of methyl 2-methoxyphenylacetate.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

500 g of 2-methoxy-benzeneacetic acid are dissolved in 4 1 of methanol and 150 ml of sulfuric acid (d 1.84). The solution is boiled for 24 hours and poured onto ice water. The aqueous phase is extracted with chloroform which is then shaken against water and a solution of sodium hydrogen carbonate, whereupon the chloroform solution is evaporated.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the aldol reaction involving methyl (2-methoxyphenyl)acetate in organic synthesis?

A1: The aldol reaction of this compound with substituted benzaldehydes, such as 4-methoxy-2-O-methoxymethylbenzaldehyde, plays a crucial role in synthesizing specific isomers of isoflavonoids called trans-pterocarpans. [] These compounds are of interest due to their potential for enhanced steroid-like properties compared to naturally occurring isoflavonoid isomers. []

Q2: What computational chemistry methods were used to study the aldol reaction with this compound, and what were the key findings?

A2: Researchers utilized Spartan 14 molecular modeling software employing the B3LYP theoretical model and 6-31G basis set to investigate the aldol reaction involving this compound. [] This combination was chosen for its accuracy with large organic molecules and charges, while maintaining reasonable computational time. [] The study focused on the energetic favorability of a proposed six-membered ring transition state involving lithium as a counterion. Geometry optimizations supported the formation of this transition state in a boat conformation, with the two reacting oxygen anions adopting a syn* orientation. []

Q3: How does the stereochemistry of this compound influence its reactivity in the synthesis of (15R)- and (15S)-16-hydroxyferruginol?

A3: The total synthesis of (15R)- and (15S)-16-hydroxyferruginol utilizes optically resolved (R)- and (S)-enantiomers of 2-(2-methoxyphenyl)propanoic acid, derived from this compound. [] This resolution is critical because the enantiomers are further converted into distinct chiral triphenylphosphonium salts, which ultimately dictate the stereochemical outcome of the target molecule through a series of reactions, including a Wittig reaction and intramolecular cyclization. []

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